molecular formula C11H12N4O2 B2564685 ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1018057-24-3

ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B2564685
CAS No.: 1018057-24-3
M. Wt: 232.243
InChI Key: DPLNPVJABPTLCX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS: 1018057-24-3) is a heterocyclic compound featuring a pyridinyl-substituted 1,2,4-triazole core linked to an ethyl acetate moiety. Its structure combines aromatic nitrogen heterocycles with an ester functional group, making it a versatile scaffold for pharmaceutical and agrochemical applications. Synonyms include ethyl [5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]acetate and MolPort-004-850-505, with suppliers listed in commercial catalogs .

Properties

IUPAC Name

ethyl 2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLNPVJABPTLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NN1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-(pyridin-2-yl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Antifungal Activity

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate exhibits significant antifungal properties. Research has indicated that compounds containing the triazole moiety are effective against various fungal pathogens. A study demonstrated its efficacy in inhibiting the growth of Candida species, which are common opportunistic pathogens in immunocompromised patients .

Anticancer Potential

Recent investigations have suggested that this compound may have anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study highlighted its potential to inhibit cell proliferation in breast cancer cells through modulation of the PI3K/Akt pathway .

Case Study: Antifungal Efficacy

A comparative analysis was conducted on various triazole derivatives against Candida albicans. This compound was found to have a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating superior activity compared to other tested compounds .

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Field trials have indicated that formulations containing this compound significantly reduce disease incidence in crops like wheat and corn .

Case Study: Crop Protection

In a controlled environment study, crops treated with this compound exhibited a 30% reduction in fungal infections compared to untreated controls. This highlights its potential as an effective agricultural fungicide .

Polymer Chemistry

This compound has been explored for its role in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices showed improvements in thermal stability by up to 15% compared to conventional polymers. This suggests its utility in producing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The pyridine and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Pyridinyl Substituent Position: 2-Pyridyl vs. 4-Pyridyl

The position of the pyridinyl group on the triazole ring significantly influences biological activity. Ethyl 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetate (CAS: 320419-38-3), an isomer with a 4-pyridinyl substituent, exhibits distinct physicochemical properties due to altered electronic and steric effects. In moyamoya disease (MMD), the related compound 2-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridine showed a 55.64-fold increase in plasma levels, suggesting that 4-pyridyl derivatives may interact uniquely with metabolic pathways .

Table 1: Impact of Pyridinyl Position on Properties

Position Compound Example Biological Relevance
2-Pyridyl Target compound (CAS 1018057-24-3) Potential pharmaceutical applications
4-Pyridyl CAS 320419-38-3 Metabolic disturbances in MMD

Triazole Substituent Variations: Thiophene vs. Pyridine

Replacing the pyridinyl group with a thiophene moiety, as in potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (compound Ia), enhances actoprotective activity. Compound Ia surpassed the reference drug riboxin by 6.32%, whereas sodium or morpholine analogs showed reduced efficacy, highlighting the importance of cationic groups and sulfur-based substituents .

Functional Group Modifications: Ester vs. Thioester

Triazamate (ethyl 2-[[1-[(dimethylamino)carbonyl]-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]thio]acetate, CAS 112143-82-5) is a thioester analog used as a pesticide.

Halogenation and Fluorination Effects

Halogenation, as in methyl 2-((1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (CAS 1823188-25-5), introduces electron-withdrawing groups that enhance stability and binding affinity. Such modifications are absent in the target compound but suggest pathways to optimize bioactivity .

Hydrazide Derivatives

Replacing the ethyl ester with a hydrazide group yields 2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide (CAS 1018163-27-3). This derivative’s increased polarity may improve solubility but reduce metabolic stability compared to the ester form, illustrating trade-offs in drug design .

Biological Activity

Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 883290-90-2
Molecular Formula C11_{11}H12_{12}N4_{4}O2_{2}
Molecular Weight 232.239 g/mol
Density 1.275 g/cm³
Boiling Point 458.1 °C
Flash Point 230.9 °C

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the triazole ring structure. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in achieving high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial strains. For instance:

  • In vitro studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that:

  • Cell viability assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. This compound has shown efficacy in:

  • Inhibiting fungal pathogens , particularly those resistant to conventional treatments.

Case Studies

Several case studies have documented the biological effects of triazole derivatives similar to this compound:

  • Anticancer Study : A study published in Frontiers in Chemistry demonstrated that a related triazole compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Study : Another study evaluated the antimicrobial properties of various triazole derivatives and found that those with pyridine substitutions exhibited enhanced activity against resistant bacterial strains .

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